molecular formula C9H7NO2 B075684 4-Acetylphenyl cyanate CAS No. 1129-36-8

4-Acetylphenyl cyanate

Cat. No. B075684
CAS RN: 1129-36-8
M. Wt: 161.16 g/mol
InChI Key: MUAFEFAYKJZTHJ-UHFFFAOYSA-N
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Description

4-Acetylphenyl cyanate is a cyanation agent used in the synthesis of structurally diverse products containing the nitrile function . It has been used for an asymmetric cyanation of 1,3-dicarbonyls and amides .


Synthesis Analysis

The synthesis of 4-Acetylphenyl cyanate involves cyanation reactions. These reactions can be categorized into two classes: one where a tightly bound cyano group needs to be liberated for the reaction to occur, and another where the cyanide moiety is formed during the reaction from a carbon and a nitrogen atom of any oxidation state . Notably, Fu-Xue Chen used 4-acetylphenyl cyanate in 2017 for an asymmetric cyanation of 1,3-dicarbonyls and amides .


Chemical Reactions Analysis

4-Acetylphenyl cyanate is involved in cyanation reactions. These reactions involve the transfer of the entire CN-group . It has been used for an asymmetric cyanation of 1,3-dicarbonyls and amides .

Scientific Research Applications

  • Asymmetric Electrophilic Cyanation of Oxindoles and β-Keto Esters/Amides :

    • 4-Acetylphenyl cyanate has been employed as the cyano source in the catalytic asymmetric electrophilic cyanation of 3-substituted oxindoles, producing 3-aryl-3-cyano oxindoles with high yields and excellent enantioselectivities. This reaction is catalyzed by a zinc complex with a chiral pincer ligand (Qiu et al., 2017).
    • Similarly, a Lewis-acid catalyst has been used for the highly enantioselective α-cyanation of β-keto esters and amides. This process yields chiral nitriles with excellent enantioselectivities and high yields, employing 4-Acetylphenyl cyanate as a mild and active cyanation source (Qiu et al., 2017).
  • Antimicrobial Properties :

    • Compounds synthesized from 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, obtained via catalytic anionarylation of acrylic acids amides by 4-acetylphenyldiazonium salts, have demonstrated antibacterial and antifungal activity. Notably, 5-(4-Acetylphenyl) substituted 2-aminothiazol-4(5H)-ones were synthesized through the cyclization of thiocyanatoamides (Baranovskyi et al., 2018).
  • Pharmaceutical Research :

    • N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, synthesized from 4-Acetylphenyl cyanate, has shown potential biological activities, including RNA inhibition, DNA binding, urease inhibition, and radical scavenging activities. Its structure has been confirmed through various spectroscopic techniques, and it has been studied for its reactivity profile and interactions with biological molecules (Khalid et al., 2022).
  • Metabolism Studies :

    • The metabolism of 1-(4-Acetylphenyl)-3,3-dimethyltriazene, a compound related to 4-Acetylphenyl cyanate, has been studied in vivo and in vitro, revealing insights into its biotransformation and potential cytotoxicity, which could be relevant for cancer research and drug development (Farina et al., 1982).

Safety And Hazards

While the specific safety and hazards of 4-Acetylphenyl cyanate are not detailed in the search results, it is known that cyanide sources can be highly toxic and require substantial safety regulations .

properties

IUPAC Name

(4-acetylphenyl) cyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-7(11)8-2-4-9(5-3-8)12-6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAFEFAYKJZTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454564
Record name 4-Acetylphenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetylphenyl cyanate

CAS RN

1129-36-8
Record name 4-Acetylphenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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